Imidazo[1,2-a]quinoxalin-1-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoxalin-1-ylmethanamine |
InChI |
InChI=1S/C11H10N4/c12-5-8-6-14-11-7-13-9-3-1-2-4-10(9)15(8)11/h1-4,6-7H,5,12H2 |
InChI Key |
ZBDQISMWPBMHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NC=C(N23)CN |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Quinoxalin 1 Ylmethanamine and Its Derivatives
Established Synthetic Pathways for the Imidazo[1,2-a]quinoxaline (B3349733) Core Structure
The formation of the fused Imidazo[1,2-a]quinoxaline ring system can be achieved through various established synthetic routes, principally involving cyclization and condensation reactions.
Intramolecular cyclization is a cornerstone strategy for assembling the Imidazo[1,2-a]quinoxaline core. One prominent method involves an acid-mediated intramolecular cyclization of an adduct formed from the reaction of a substituted quinoxaline (B1680401) with an appropriate amine precursor. benthamdirect.combenthamscience.com For instance, 2-(methylthio)-3-chloroquinoxalines can be reacted with aminoacetaldehyde dimethylacetal, and the resulting intermediate undergoes cyclization in the presence of acid to yield the imidazo[1,2-a]quinoxaline structure. benthamdirect.combenthamscience.com
Another effective pathway begins with precursors containing an imidazole (B134444) ring, which are then used to form the quinoxaline portion. This can be achieved by facilitating the cyclization of an N-(o-fluorophenyl)imidazole derivative using a strong base like sodium hydride in a suitable solvent such as dimethylacetamide (DMA). mdpi.comresearchgate.netnih.gov Furthermore, the intramolecular cyclization of a keto moiety attached to a quinoxaline precursor onto an intracyclic nitrogen atom provides another direct route to the fused system. nih.gov A distinct approach involves the rearrangement of N-quinoxalinylisoxazolones, derived from arylaminoisoxazol-5(2H)-ones and 2,3-dichloroquinoxaline, which cyclize under mild basic conditions to form the desired core. osi.lv
Table 1: Selected Cyclization Strategies for the Imidazo[1,2-a]quinoxaline Core
| Starting Precursor(s) | Key Reagents & Conditions | Cyclization Type | Reference(s) |
| 2-(Methylthio)-3-chloroquinoxalines + Aminoacetaldehyde dimethylacetal | Acid-mediated | Intramolecular (Imidazole ring formation) | benthamdirect.com, benthamscience.com |
| N-(o-fluorophenyl)imidazole derivative | Sodium Hydride (NaH), Dimethylacetamide (DMA), Reflux | Intramolecular (Quinoxaline ring formation) | mdpi.com, researchgate.net, nih.gov |
| Quinoxaline with keto-moiety side chain | Not specified | Intramolecular | nih.gov |
| Arylaminoisoxazol-5(2H)-ones + 2,3-dichloroquinoxaline | Mild base | Rearrangement & Cyclization | osi.lv |
Condensation reactions are fundamental to building the quinoxaline portion of the core structure, often by reacting ortho-diamino aromatic compounds with 1,2-dicarbonyl compounds. sapub.org This classical approach remains a widely used method for accessing the quinoxaline scaffold. sapub.orgmtieat.org
More specific to the Imidazo[1,2-a]quinoxaline system, new analogues have been synthesized through a bimolecular condensation of 2-imidazole carboxylic acid, followed by a coupling reaction with ortho-fluoroaniline. nih.govnih.gov In a detailed example of this pathway, 2-imidazole carboxylic acid is first condensed in the presence of thionyl chloride to form a carbonylimidazole dimer intermediate. mdpi.comnih.gov This activated intermediate then reacts with an o-fluoroaniline to set the stage for the subsequent cyclization step. mdpi.comnih.gov
Alternative strategies include the condensation of a quinoxaline precursor with an appropriate haloester. nih.gov Additionally, efficient one-pot, three-component condensation reactions have been developed, for example, reacting an aldehyde, an isonitrile, and a suitable amino-heterocycle like 2-aminopyrazine, which serves as a model for similar reactions with aminoquinoxalines. researchgate.net
Table 2: Overview of Condensation Pathways to Imidazo[1,2-a]quinoxaline Precursors
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate/Product Type | Reference(s) |
| o-Phenylenediamine | α-Dicarbonyl compound | Various catalysts (e.g., Iodine, acid), often under reflux or microwave irradiation | Quinoxaline core | sapub.org |
| 2-Imidazole carboxylic acid | 2-Imidazole carboxylic acid | Thionyl chloride | Carbonylimidazole dimer | mdpi.com, nih.gov |
| Carbonylimidazole dimer | o-Fluoroaniline | N/A | N-(o-fluorophenyl)imidazole derivative | mdpi.com, nih.gov, nih.gov |
| Quinoxaline | Haloester | N/A | Precursor for intramolecular cyclization | nih.gov |
Functionalization Strategies for Imidazo[1,2-a]quinoxalin-1-ylmethanamine Analogues
Once the core is assembled, various functionalization strategies can be employed to synthesize analogues of this compound, including regioselective substitutions and the grafting of new chemical moieties.
Achieving regioselectivity is crucial for developing structure-activity relationships. A highly regioselective route has been established involving the displacement of a 3-chloro group in 2-(methylthio)-3-chloroquinoxalines. benthamdirect.combenthamscience.com This controlled substitution allows for the precise installation of functionalities before the core is fully cyclized.
Further functionalization can be achieved by manipulating existing substituents. For example, a 2-(methylthio) group on the imidazo[1,2-a]quinoxaline ring can be converted to a 2-(methylsulfonyl) derivative. benthamdirect.com This methylsulfonyl group acts as an effective leaving group, enabling subsequent nucleophilic displacement by various functional groups. benthamdirect.combenthamscience.com Modern cross-coupling reactions, such as the Suzuki cross-coupling, have also been employed for the substitution of halogenated imidazo[1,2-a]quinoxalines, allowing for the introduction of aryl groups. nih.gov Research efforts have also focused on systematically screening different positions on the quinoxaline moiety to introduce novel substituents and study their influence on biological activity. nih.gov
To enhance properties such as water solubility and drugability, amino acids have been conjugated to the imidazo[1,2-a]quinoxaline scaffold. mdpi.comdntb.gov.ua A common strategy involves the chemical modulation of the core by grafting amino acids onto position 4. mdpi.comnih.gov This is typically accomplished by starting with a 4-chloroimidazo[1,2-a]quinoxaline (B1600370) intermediate, which is synthesized by treating the corresponding hydroxyl precursor with phosphorus oxychloride. mdpi.comresearchgate.net
The substitution of the chlorine atom at position 4 by an amino group of an amino acid ester is efficiently achieved using microwave assistance in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comnih.gov This method has been used to synthesize a series of twenty-five different amino acid-conjugated compounds. mdpi.comdntb.gov.ua
Table 3: Examples of Amino Acid Grafting on the 4-Chloroimidazo[1,2-a]quinoxaline Core
| Amino Acid Precursor | Reaction Conditions | Resulting Moiety | Reference(s) |
| Glycine tert-butyl ester hydrochloride | DIEA, DMF, 150 °C, 30 min (Microwave) | -NH-CH₂-COOtBu | mdpi.com |
| L-Alanine tert-butyl ester hydrochloride | DIEA, DMF, 150 °C, 30 min (Microwave) | -NH-CH(CH₃)-COOtBu | mdpi.com |
| L-Phenylalanine tert-butyl ester hydrochloride | DIEA, DMF, 150 °C, 30 min (Microwave) | -NH-CH(CH₂Ph)-COOtBu | mdpi.com |
| L-Proline tert-butyl ester | DIEA, DMF, 150 °C, 30 min (Microwave) | N-linked proline ring | mdpi.com |
The introduction of alkylamino and alkyloxy groups is a key strategy for modifying the pharmacological profile of imidazo[1,2-a]quinoxaline derivatives. nih.gov One synthetic route to achieve this involves the nucleophilic displacement of a suitable leaving group on the core structure. For example, a 2-(methylsulfonyl)imidazo[1,2-a]quinoxaline can be reacted with n-butylamine to afford the corresponding 2-(n-butylamino) derivative. benthamdirect.combenthamscience.com Similarly, displacement by hydroxy- and phenoxy- groups can introduce alkyloxy and aryloxy moieties. benthamdirect.com
Systematic studies have been conducted to explore the replacement of existing amine functionalities with various alkylamino or alkyloxy groups to investigate their impact on biological activity. nih.gov This approach allows for the fine-tuning of the molecule's properties by varying the length, branching, and nature of the alkyl and alkoxy chains.
Advanced Synthetic Techniques in Imidazo[1,2-a]quinoxaline Chemistry
The synthesis of this compound and its derivatives has been significantly advanced by the adoption of modern synthetic methodologies. These techniques offer improvements in reaction times, yields, and the ability to introduce diverse functional groups onto the core structure.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including the imidazo[1,2-a]quinoxaline scaffold. This method dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles. derpharmachemica.comjocpr.com The application of microwave irradiation is particularly effective in key steps such as cyclization, cross-coupling, and substitution reactions.
In the synthesis of imidazo[1,2-a]quinoxaline derivatives, microwave heating has been successfully employed to facilitate the displacement of leaving groups, such as chlorine, from the 4-position of the quinoxaline ring. nih.gov For instance, the reaction of a 4-chloro-imidazo[1,2-a]quinoxaline intermediate with various nucleophiles can be completed in minutes under microwave irradiation at elevated temperatures, a significant improvement over conventional heating methods. nih.govudayton.edu One study reported the synthesis of various quinoxaline derivatives via nucleophilic aromatic substitution in a solvent-free environment, requiring only 5 minutes at 160°C. udayton.edu This efficiency is crucial for the rapid generation of compound libraries for biological screening.
The table below summarizes representative examples of microwave-assisted reactions in the synthesis of imidazo[1,2-a]quinoxaline precursors and related structures.
| Reactants | Product | Conditions | Time | Yield |
| 4-Chloro-1-phenylimidazo[1,2-a]quinoxaline + Boc-Orn-OtBu | 4-(amino acid substituted)-1-phenylimidazo[1,2-a]quinoxaline | DIEA, DMF, MW | 30-60 min | - |
| 2,3-Dichloroquinoxaline + Benzylamine | N2,N3-dibenzylquinoxaline-2,3-diamine | Triethylamine, MW | 5 min | 69% |
| 2-Amino pyridine (B92270) + Phenacyl bromide | Imidazo[1,2-a]pyridine (B132010) derivative | Ionic liquid, MW, Solvent-free | - | 87-92% |
Data derived from multiple studies on imidazo[1,2-a]quinoxaline and related heterocyclic syntheses. derpharmachemica.comnih.govudayton.edu
Suzuki Cross-Coupling Reactions for Aryl Substitution
The Suzuki cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, and it has been widely applied to the functionalization of heterocyclic systems. nih.gov In the context of imidazo[1,2-a]quinoxaline chemistry, this palladium-catalyzed reaction is instrumental for introducing aryl or heteroaryl substituents, which are common features in biologically active molecules.
This methodology is typically used to couple an aryl boronic acid with a halogenated imidazo[1,2-a]quinoxaline intermediate (e.g., bromo or chloro derivative). The reaction allows for the precise installation of diverse aromatic rings at specific positions on the heterocyclic core, enabling extensive structure-activity relationship (SAR) studies.
A key example involves the microwave-assisted Suzuki coupling of a brominated imidazo[1,2-a]quinoxaline with an arylboronic acid. nih.gov The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate, facilitates the efficient formation of the desired C-C bond. nih.gov This approach has been used to synthesize precursors to complex imidazo[1,2-a]quinoxaline derivatives, demonstrating its reliability in multi-step synthetic sequences. nih.gov
The following table presents data from a Suzuki cross-coupling reaction used in the synthesis of an imidazo[1,2-a]quinoxaline intermediate.
| Halogenated Substrate | Boronic Acid | Catalyst / Base | Conditions | Time | Yield |
| Brominated Imidazo[1,2-a]quinoxaline | 3,4-dimethoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME, MW (140°C) | 20 min | 19% |
This reaction is a key step in creating aryl-substituted imidazo[1,2-a]quinoxaline cores. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction for introducing a wide range of functional groups onto the imidazo[1,2-a]quinoxaline nucleus. The quinoxaline ring system is electrophilic in nature, making it susceptible to attack by nucleophiles, particularly when activated with a good leaving group like a halogen at the 4-position. nih.govrsc.org
The synthesis of 4-amino-substituted imidazo[1,2-a]quinoxalines, which are direct precursors or close analogs of the target compound, heavily relies on this reaction. Starting from a 4-chloro-imidazo[1,2-a]quinoxaline intermediate, various primary and secondary amines can be introduced through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov These reactions are often facilitated by a base and can be significantly accelerated using microwave irradiation. nih.gov
For example, the synthesis of novel imidazo[1,2-a]quinoxaline derivatives grafted with amino acids was achieved by reacting 4-chloro-1-(3,4-dimethoxyphenyl)imidazo[1,2-a]quinoxaline with different amino acid esters. nih.gov The reaction, carried out in DMF with a non-nucleophilic base like diisopropylethylamine (DIEA) under microwave conditions, efficiently yielded the desired 4-amino substituted products. nih.gov This strategy allows for the conjugation of peptidic moieties to the core structure, which can modulate the compound's physicochemical properties.
Below is a table detailing the conditions for nucleophilic substitution on the imidazo[1,2-a]quinoxaline scaffold.
| Electrophile | Nucleophile | Base / Solvent | Conditions | Product |
| 4-Chloro-imidazo[1,2-a]quinoxaline intermediate | Amino acid ester (Boc-Orn-OtBu) | DIEA / DMF | MW (150°C) | 4-Amino acid-imidazo[1,2-a]quinoxaline conjugate |
| 2,3-Dichloroquinoxaline | Benzylamine | Triethylamine | MW (160°C) | N2,N3-dibenzylquinoxaline-2,3-diamine |
These examples showcase the introduction of amino groups at key positions on the quinoxaline core. nih.govudayton.edu
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Quinoxalin 1 Ylmethanamine Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
Systematic modifications of the imidazo[1,2-a]quinoxaline (B3349733) scaffold have revealed that the nature and position of various substituents are critical determinants of their biological profiles. These studies have primarily focused on substitutions on the quinoxaline (B1680401) moiety, the introduction of diverse aromatic groups, and alterations to the aminoalkyl side chain.
The substitution pattern on the fused benzene (B151609) ring of the quinoxaline system plays a significant role in modulating the biological activity of imidazo[1,2-a]quinoxalin-1-ylmethanamine derivatives. Screening of different positions on this moiety has been undertaken to understand their influence on the cytotoxic effects of these compounds. nih.govresearchgate.net
Research has shown that the quinoxaline ring is a satisfactory backbone for anticancer activity. researchgate.net The introduction of substituents at specific positions can enhance this activity. For instance, in the development of second-generation imiqualines, various positions of the quinoxaline moiety were explored to introduce novel substituents, leading to compounds with potent, low nanomolar cytotoxic activity against melanoma cell lines. nih.gov While specific SAR data for every position (6, 7, 8, and 9) is not always detailed systematically in single studies, the collective findings indicate that the electronic and steric properties of substituents on this ring can modulate interactions with biological targets. The general observation is that the core quinoxaline structure is a key pharmacophore, and its decoration with appropriate functional groups is a viable strategy for enhancing potency. sapub.org
The identity of the substituent at position 1 of the imidazo[1,2-a]quinoxaline core is a major determinant of biological activity. Aromatic and heteroaromatic groups are commonly explored at this position.
Studies have consistently highlighted the importance of a catechol (3,4-dihydroxyphenyl) or related methoxy-substituted phenyl groups at position 1 for potent anticancer activity. nih.govmdpi.com The second generation of imiqualines is characterized by the presence of a 3,4-dihydroxyphenyl moiety at this position, a feature that enhances global hydrophilicity and contributes to high cytotoxicity. nih.gov For example, the derivative EAPB02303, which contains this catechol group, is 20 times more potent than the BRAF inhibitor vemurafenib (B611658) in A375 melanoma cells. nih.gov Similarly, in the related nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline series, the presence of 3,4-dimethoxyphenyl, 3-methoxyphenyl, or catechol moieties at position 1 was found to be crucial for activity, suggesting these groups may engage in specific donor-acceptor interactions with their biological target(s). mdpi.com
In other studies focusing on EGFR inhibition, compounds featuring a benzylidene amino functionality were generally potent inhibitors. mdpi.com The introduction of heteroaryl groups such as thieno and furano was also found to be tolerable, indicating that a range of cyclic systems can be accommodated at this position. mdpi.com The general consensus is that an aryl or heteroaryl group at position 1 is a key feature for the activity of these compounds.
The side chain at position 4, typically an aminomethyl group in the parent compound, is another critical site for modification that significantly impacts activity and physicochemical properties. nih.govresearchgate.net Several studies have investigated the replacement of the methylamine (B109427) group with various alkylamino or alkyloxy groups. nih.govresearchgate.net
One key finding is the importance of a methylamino group at position 4 for potent phosphodiesterase inhibitory activity. researchgate.net In the context of anticancer activity, this position has been modified to improve properties like solubility. nih.govnih.gov For instance, conjugating different amino acids to position 4 via the amino group was explored to enhance the bioavailability of imiqualine derivatives. nih.govnih.gov
Correlation of Physicochemical Descriptors with Biological Responses
The biological activity of this compound derivatives is also strongly correlated with their physicochemical properties. Descriptors such as lipophilicity (cLogP) and water solubility are key factors that influence a compound's ability to reach its target and exert its effect. nih.govabjournals.org
In a study where amino acids were conjugated to the imiqualine scaffold at position 4, a clear relationship between structure, physicochemical properties, and cytotoxic activity was observed. nih.gov The primary goal of this modification was to increase solubility, a key factor for pharmaceutical development. nih.gov
The introduction of amino acid residues generally improved the theoretical water solubility. For example, compound 11a (glycine conjugate) and 11b (β-alanine conjugate) exhibited significantly higher calculated water solubility compared to less soluble derivatives. nih.gov However, this often came at the cost of reduced potency, as the most potent compounds like EAPB02303 tend to be more lipophilic. This highlights a classic trade-off in drug design between potency and physicochemical properties. The data suggests that an optimal balance must be achieved. For instance, while compounds with ornithine or lysine (B10760008) residues (11e, 11f, 11i) were expected to be more soluble, their calculated solubility was low, and this did not translate to improved activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies utilize various molecular descriptors—including constitutional, topological, geometrical, and physicochemical—to build models that predict the biological activity of compounds. abjournals.org These numerical representations of molecular structure are essential for understanding the structural requirements for activity and for designing new, more potent analogues. abjournals.org
| Compound | Modification at Position 4 | cLogP (Calculated) | Water Solubility (mg/mL, pH 7.4, Calculated) | IC50 vs. A375 Cells (nM) |
|---|---|---|---|---|
| EAPB02303 (Lead Compound) | -NHCH3 | N/A | N/A | 10 |
| 9d | Amino acid conjugate | 3.59 | 1.91 x 10-2 | 128 |
| 11a | Glycine conjugate | 2.28 | 47.18 | 403 |
| 11b | β-Alanine conjugate | 2.45 | 19.92 | 584 |
| 11e | Ornithine conjugate (α-amine) | 2.67 | < 1 x 10-2 | > 10000 |
Data sourced from Molecules 2018, 23(11), 2987. nih.gov
Comparative SAR Analysis with Related Heterocyclic Scaffolds
The imidazo[1,2-a]quinoxaline scaffold is part of a larger family of nitrogen-bridged heterocyclic systems that are of significant interest in medicinal chemistry. Comparing the SAR of imiqualines with related scaffolds such as imidazo[1,2-a]pyrazines, imidazo[1,2-a]pyridines, and triazoloquinoxalines provides valuable context and reveals conserved and divergent structural requirements for activity. researchgate.netmdpi.comnih.gov
Imidazo[1,2-a]pyrazines: This scaffold is considered a "minimal structure" analogue of the imidazo[1,2-a]quinoxalines. nih.gov The replacement of the quinoxaline's benzene ring with a single nitrogen atom in the pyrazine (B50134) ring significantly alters the molecule's properties. Despite this change, imidazo[1,2-a]pyrazine (B1224502) derivatives have also been developed as potent anticancer agents. nih.gov For instance, compound 15 in the imidazo[1,2-a]quinoxaline series, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile, exhibited potent activity as a phosphodiesterase inhibitor, similar to its structural analogue SCA 40 from the imidazo[1,2-a]pyrazine series. nih.gov This suggests that for certain targets, the core imidazo[1,2-a] fused system is the primary pharmacophore, and the nature of the second ring (quinoxaline vs. pyrazine) can be modified to fine-tune properties. nih.gov
Imidazo[1,2-a]pyridines: This is another closely related and extensively studied scaffold. nih.govresearchgate.net Like the imiqualines, their biological activity is highly dependent on the substitution pattern. For example, in a series of imidazo[1,2-a]pyridines developed as ligands for beta-amyloid plaques, a 2-(4'-dimethylaminophenyl)-6-iodo substitution pattern was found to confer high binding affinity. nih.gov This highlights a common theme: an aryl or substituted aryl group at position 2 (analogous to position 1 in imiqualines) is often crucial for potent activity. The pyridine (B92270) ring, being less electron-rich than a benzene ring, can alter the electronic properties and potential for hydrogen bonding of the entire scaffold compared to the quinoxaline system. nih.gov
Triazoloquinoxalines: This scaffold involves the replacement of the imidazole (B134444) ring of the imiqualines with a triazole ring, introducing an additional nitrogen atom. mdpi.com This change can modulate the molecule's hydrophilic/hydrophobic balance and aromatic stacking interactions. mdpi.com SAR studies on nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines developed for melanoma have shown remarkable parallels with the imidazo[1,2-a]quinoxalines. mdpi.com Specifically, the importance of a catechol or methoxy-substituted phenyl group at position 1 and a methylamine at position 4 was conserved between the two series. Compound 17a from the triazoloquinoxaline series, which mirrors the key features of the most active imiqualines, showed a potent EC50 of 365 nM. mdpi.com This indicates that the quinoxaline portion and its key substituents play a dominant role in the interaction with the biological target, which can tolerate the change from an imidazole to a triazole ring. researchgate.netnih.gov
| Scaffold | Key SAR Observations | Example Application | Reference |
|---|---|---|---|
| Imidazo[1,2-a]quinoxaline | - Catechol/methoxy-phenyl at C1 is critical.
| Anticancer (Melanoma) | nih.gov, mdpi.com |
| Imidazo[1,2-a]pyrazine | - Considered a "minimal structure" analogue.
| PDE Inhibition, Anticancer | nih.gov, nih.gov |
| Imidazo[1,2-a]pyridine (B132010) | - Substituted aryl group at C2 is often key for potency.
| Amyloid Plaque Imaging, Antimycobacterial | nih.gov, nih.gov |
| nih.govnih.govnih.govTriazolo[4,3-a]quinoxaline | - SAR closely parallels imidazo[1,2-a]quinoxalines.
| Anticancer (Melanoma) | mdpi.com |
Molecular Mechanisms of Action and Target Engagement of Imidazo 1,2 a Quinoxalin 1 Ylmethanamine Analogues
Elucidation of Molecular Targets
Derivatives of the imidazo[1,2-a]quinoxaline (B3349733) core have been shown to interact with a variety of biological targets, including kinases, structural cellular proteins, enzymes involved in signaling pathways, and neuroreceptors. This multi-target profile underscores the therapeutic potential of this heterocyclic system.
A significant area of investigation for imidazo[1,2-a]quinoxaline derivatives has been their activity as kinase inhibitors, which are crucial regulators of cellular processes.
Epidermal Growth Factor Receptor (EGFR): A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR have been designed and synthesized. nih.govekb.eg Several of these compounds demonstrated potent inhibitory activity against wild-type EGFR (EGFRWT), with IC₅₀ values comparable to the established EGFR inhibitor, Erlotinib. nih.gov For instance, compounds 6b , 7h , 7j , 9a , and 9c were identified as potent EGFRWT inhibitors. nih.gov Notably, compound 6b also showed significant inhibitory potential against the gefitinib-resistant H1975 cancer cell line, which harbors the EGFRL858R/T790M double mutation. nih.gov Molecular docking studies suggest these compounds occupy the ATP-binding pocket of the EGFR kinase domain, similar to erlotinib. nih.gov
| Compound | EGFRWT IC₅₀ (nM) |
| 6b | 211.22 |
| 7j | 193.18 |
| 9a | 223.32 |
| 9c | 221.53 |
| Erlotinib (Control) | 221.03 |
IκB Kinase (IKK): The IκB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov Newly synthesized tricyclic imidazoquinoxaline derivatives have been evaluated as IKK inhibitors. nih.gov Specifically, certain compounds were found to exhibit potent and selective inhibitory activity against IKK2 (also known as IKKβ). nih.gov Docking studies have helped to identify the specific amino acid residues in the IKK2 binding site that likely interact with these inhibitors, providing a rationale for their potency and selectivity. nih.gov
Lymphocyte-specific Protein Tyrosine Kinase (LCK): The imidazo[1,2-a]quinoxaline scaffold has also been reported to possess inhibitory activity against Lymphocyte-specific Protein Tyrosine Kinase (LCK), another important target in immunology and oncology. nih.gov
Certain first-generation imidazo[1,2-a]quinoxaline derivatives, known as "imiqualines," have been identified as potent anti-proliferative agents that function by disrupting the microtubule network. researchgate.net Compounds such as EAPB0203 and EAPB0503 inhibit tubulin polymerization, a mechanism shared with other anticancer agents like colchicine (B1669291). researchgate.net These compounds were shown to bind to the colchicine binding site on β-tubulin. researchgate.net This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2 and M phases and ultimately induces apoptotic cell death. researchgate.net In contrast, subsequent research has led to the development of newer imidazo[1,2-a]quinoxaline analogues that exhibit potent anticancer activity through mechanisms that are independent of tubulin polymerization inhibition, highlighting the chemical tractability of the scaffold to produce compounds with distinct modes of action. nih.gov
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of these enzymes.
PDE4: A number of imidazo[1,2-a]quinoxalines have been synthesized and found to be potent inhibitors of the PDE4 isoenzyme. nih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels. For example, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile was noted for its potent activity. nih.gov
PDE10A: While direct inhibition of PDE10A by imidazo[1,2-a]quinoxalin-1-ylmethanamine analogues is not extensively documented, related heterocyclic scaffolds such as imidazo[1,5-a]quinoxalines have been investigated as highly potent PDE10A inhibitors. This suggests that the broader imidazo-quinoxaline chemical space is suitable for targeting various phosphodiesterase enzymes.
Analogues based on the imidazoquinoxaline and related scaffolds have shown activity at key neuroreceptors in the central nervous system.
GABA-A Receptors: Specific imidazoquinoxaline analogues have been identified as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor, a major inhibitory neuroreceptor in the brain. nih.govnih.gov The compounds PNU-100076 and PNU-100079 were found to bind to this site. nih.gov Interestingly, these compounds also interact with a second, low-affinity site on the GABA-A receptor, which modulates their allosteric activity. nih.govnih.gov Depending on the substitution pattern, this secondary interaction can produce either a negative or a positive allosteric response. nih.gov Additionally, the related imidazo[1,5-a]quinoxaline (B8520501) scaffold has been used to develop high-affinity ligands for the GABA-A/benzodiazepine receptor complex. acs.orgdntb.gov.ua
AMPA Receptors: While direct modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by imidazo[1,2-a]quinoxalines is not well-established, the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold has yielded selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit. nih.gov This demonstrates that this class of heterocyclic compounds can be engineered to selectively modulate the activity of specific subtypes of glutamate (B1630785) receptors. nih.gov
While not a primary target for the imidazo[1,2-a]quinoxaline scaffold in human cells, a closely related chemical class, the imidazo[1,2-a]pyridines (IPs), has been identified as potent anti-tubercular agents that target a key component of the bacterial electron transport chain. plos.orgnih.gov These compounds specifically inhibit the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (bc1 complex) in Mycobacterium tuberculosis. plos.orgnih.gov This finding, derived from whole genome sequencing of resistant mutants, confirms that related imidazo-fused heterocyclic systems can be potent inhibitors of electron transport chain components. plos.orgresearchgate.net
Cellular and Biochemical Pathways Affected by this compound Derivatives
The engagement of the molecular targets described above triggers a cascade of effects on various cellular and biochemical pathways.
Kinase-Mediated Signaling: Inhibition of EGFR by imidazo[1,2-a]quinoxaline derivatives disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway. This leads to reduced cancer growth. Furthermore, inhibition of IKK directly impacts the NF-κB signaling pathway, which is critical for regulating cellular responses to inflammation and stress, and is often dysregulated in cancer. nih.gov
Cell Cycle Progression and Apoptosis: Analogues that act as microtubule-disrupting agents cause a halt in the cell cycle at the G2/M transition phase. researchgate.net This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
cAMP-Mediated Pathways: By inhibiting PDE4, imidazo[1,2-a]quinoxaline derivatives increase intracellular levels of cAMP. This elevation in cAMP can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes. This mechanism has also been shown to activate the p38 MAPK pathway and inhibit the PI3K pathway.
Neuronal Signaling: Through the modulation of GABA-A and AMPA receptors, imidazo[1,2-a]quinoxaline-related compounds can alter synaptic transmission. nih.govnih.gov Modulation of GABA-A receptors enhances inhibitory neurotransmission, a mechanism underlying anxiolytic and anticonvulsant effects. acs.org Conversely, negative modulation of AMPA receptors can reduce excitatory neurotransmission. nih.gov
Cell Cycle Progression Modulation
The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. Certain quinoxaline-based derivatives have been shown to directly interfere with the progression of cancer cells through this cycle. In studies involving prostate cancer (PC-3) cells, specific quinoxaline (B1680401) compounds were found to arrest the cell cycle in the S phase. mdpi.com This phase is crucial for DNA replication, and halting the cycle here prevents cancer cells from duplicating their genetic material, thereby inhibiting proliferation. mdpi.com
Further research into a broader class of imidazo[1,2-a]pyridine (B132010) analogues has identified the inhibition of the Akt/mTOR pathway as a key mechanism. unito.it This signaling cascade is vital for cell survival and growth. By disrupting this pathway, these compounds can effectively induce cell cycle arrest in melanoma and cervical cancer cells, preventing their continued division. unito.it One study on non-small cell lung cancer (A549) cells also reported that an imidazo[1,2-a]quinoxaline-based inhibitor of the epidermal growth factor receptor (EGFR) induced cell cycle arrest. mdpi.com
Apoptotic Pathways Induction
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer therapies aim to reactivate this process in tumor cells. Analogues of Imidazo[1,2-a]quinoxaline have demonstrated a potent ability to induce apoptosis through various signaling pathways.
One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies on quinoxaline derivatives in PC-3 cells revealed that treatment led to the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Simultaneously, there was a significant upregulation of pro-apoptotic proteins, including p53, caspase-3, and caspase-8. mdpi.com Caspases are a family of protease enzymes that execute the process of apoptosis, and their activation is a critical step in this pathway. Another imidazo[1,2-a]quinoxaline derivative, known as RA-22, was found to induce apoptosis through a mitochondrial-independent pathway and reduce the expression of anti-apoptotic proteins. mdpi.com
The table below summarizes the observed effects of certain quinoxaline derivatives on key apoptotic proteins in PC-3 cells.
| Protein | Function | Observed Effect |
| Bcl-2 | Anti-apoptotic | Downregulated |
| p53 | Pro-apoptotic (Tumor Suppressor) | Upregulated |
| Caspase-3 | Pro-apoptotic (Executioner) | Upregulated |
| Caspase-8 | Pro-apoptotic (Initiator) | Upregulated |
This data is based on findings from studies on specific quinoxaline-based derivatives in prostate cancer cell lines. mdpi.com
Redox Modulation and Mitochondrial Membrane Potential Perturbation
The cellular redox environment and mitochondrial health are intrinsically linked to cell survival and death. Imidazo[1,2-a]quinoxaline analogues have been shown to influence these delicate balances. Certain derivatives have the ability to alter the levels of intracellular reactive oxygen species (ROS) within cancer cells. mdpi.com An imbalance in ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. mdpi.com
Furthermore, the effects of these compounds extend to mitochondrial function. The primary site for light absorption in photobiomodulation, a process that can influence cellular redox state, is cytochrome c oxidase within the mitochondria. nih.gov It is hypothesized that altering the electron transport chain can lead to an increase in the mitochondrial membrane potential. nih.gov Research on specific imidazo[1,2-a]quinoxaline-based EGFR inhibitors has confirmed their ability to perturb the mitochondrial membrane potential in A549 lung cancer cells, linking them directly to the disruption of mitochondrial function. mdpi.com
Inflammasome Modulation
While direct modulation of the inflammasome complex by Imidazo[1,2-a]quinoxaline analogues is not yet extensively documented, this class of compounds has demonstrated significant potential as anti-inflammatory agents by targeting key inflammatory cytokines. Research has shown that imidazo[1,2-a]quinoxalines can impair the production and action of Tumor Necrosis Factor-alpha (TNF-α).
TNF-α is a crucial cytokine in the inflammatory response. The study found that these compounds could dose-dependently prevent TNF-α-triggered cell death. Moreover, in γδ T cells, the compounds were observed to impair the T-cell receptor-triggered production of TNF-α. This ability to counteract the synthesis and activity of a major inflammatory mediator suggests a mechanism for inflammation modulation, defining these drugs as potential anti-inflammatory agents. The mechanism appears to be distinct from phosphodiesterase 4 (PDE4) inhibition and may involve targeting the p38 MAPK and PI3K signaling pathways.
Computational Approaches to Mechanism Elucidation
To visualize and predict how these compounds interact with their biological targets, researchers employ sophisticated computational techniques. These in silico methods provide crucial insights that guide the design and optimization of new derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been widely used to understand the interactions of Imidazo[1,2-a]quinoxaline analogues with various protein targets.
Docking studies have successfully elucidated the binding modes of these compounds with several key enzymes and receptors implicated in cancer. For instance, simulations have shown that quinoxaline derivatives can achieve a good binding affinity within the active site of topoisomerase II, an enzyme critical for managing DNA topology during replication. mdpi.com Other studies have docked novel imidazo[1,2-a]quinoxaline derivatives against the protein kinase EGFR, with results indicating that the core structure aligns with the gatekeeper residue Met790 in mutant forms of the receptor. mdpi.com Similarly, docking simulations of related imidazo[1,2-a]pyridine hybrids with human LTA4H (leukotriene A4 hydrolase) revealed strong binding affinities, with some compounds showing stronger interactions than the original ligand.
The table below presents a summary of molecular docking findings for this class of compounds against various biological targets.
| Compound Class | Target Protein | PDB ID | Docking Software/Platform | Key Finding |
| Imidazo[1,2-a] quinoxaline derivative | Topoisomerase II | Not Specified | Not Specified | Good binding affinity consistent with apoptotic mechanism. mdpi.com |
| Imidazo[1,2-a] quinoxaline derivative | EGFR (mutant) | 5C8K | Glide (Schrödinger) | Core aligns with gatekeeper residue Met790. mdpi.com |
| Imidazo[1,2-a]pyridine hybrid | Human LTA4H | 3U9W | Not Specified | Stronger binding affinity than the original ligand. |
| 2-piperazinyl quinoxaline hybrid | c-Kit tyrosine kinase | 1T46 | LePro | Compounds can be wrapped in the catalytic cavity. |
Molecular Dynamics Simulations
Building upon the static snapshots provided by molecular docking, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the ligand-target complex over time. These simulations provide deeper insights into the stability of the binding and the conformational changes that may occur upon ligand interaction.
For novel 2-piperazinyl quinoxaline derivatives, MD simulations have been employed to probe the mechanisms behind their anti-proliferative activities. These studies suggest that the hybrid compounds can stably occupy the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. By simulating the movements and interactions of every atom in the system over a period of time, MD simulations can confirm the stability of the interactions predicted by docking and help refine the understanding of the compound's mechanism of action at an atomic level.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful computational tool to investigate the electronic structure and reactivity of molecules, providing profound insights into their behavior at a molecular level. nih.gov For analogues of the Imidazo[1,2-a]quinoxaline scaffold, DFT methods are employed to predict molecular geometry, spectroscopic signatures, and various electronic properties that are crucial for understanding their mechanism of action. nih.govresearchgate.net
Studies on related heterocyclic systems, such as imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridinyl-chalcone, demonstrate the utility of DFT in this context. nih.govscirp.org A common approach involves using a basis set like B3LYP/6-311++G(d,p) to optimize the molecular geometry and compute key parameters. nih.gov These calculations provide valuable information on the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. nih.gov
The energy difference between the HOMO and LUMO, known as the energy gap (ΔEgap), is a critical descriptor of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. From these orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. scirp.org These descriptors help in predicting how the molecule will interact with biological targets. nih.govscirp.org
Key quantum chemical parameters derived from DFT calculations for related structures are summarized below. These parameters offer a theoretical framework for understanding the reactivity and stability of the imidazo[1,2-a]quinoxaline core structure.
| Quantum Chemical Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability |
| Energy Gap | ΔEgap = ELUMO - EHOMO | Relates to chemical reactivity and stability |
| Chemical Hardness | η | Measures resistance to change in electron distribution |
| Chemical Softness | σ | Reciprocal of hardness, indicates reactivity |
| Electronegativity | χ | Measures the power to attract electrons |
| Global Electrophilicity Index | ω | Describes the electrophilic nature of a molecule |
The insights gained from DFT studies, such as the identification of potential nucleophilic and electrophilic centers, are invaluable for designing new analogues with enhanced biological activity and for elucidating their binding mechanisms at the molecular level. scirp.org
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, a computational strategy used when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com This approach focuses on identifying the essential structural and chemical features of a set of active molecules (ligands) that are responsible for their biological activity. nih.gov For the Imidazo[1,2-a]quinoxaline class of compounds, pharmacophore models have been instrumental in designing novel derivatives and understanding their structure-activity relationships (SAR). abjournals.orgresearchgate.net
The process involves aligning a set of known active ligands and abstracting their common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov The spatial arrangement of these features constitutes a pharmacophore hypothesis, which represents the key interaction points between the ligand and its receptor. nih.govresearchgate.net
In the context of imidazo[1,2-a]quinoxaline derivatives investigated as anticancer agents, pharmacophore models have been developed by considering the features of known tubulin inhibitors. researchgate.net One such study identified a pharmacophore model for colchicine-binding site inhibitors that included a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. researchgate.net This model serves as a 3D query to screen large chemical databases for new molecules that fit the hypothesis, potentially possessing similar biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another ligand-based technique often used in conjunction with pharmacophore studies. abjournals.org QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity, enabling the prediction of potency for newly designed molecules. abjournals.org
The key features typically identified in pharmacophore models for imidazo[1,2-a]quinoxaline analogues are outlined in the table below.
| Pharmacophoric Feature | Abbreviation | Description | Role in Target Binding |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., N, O) | Forms directional interactions with the target protein |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., N-H, O-H) | Forms directional interactions with the target protein |
| Hydrophobic Group | H | A nonpolar group (e.g., alkyl, aryl) | Engages in van der Waals and hydrophobic interactions |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system | Participates in π-π stacking and hydrophobic interactions |
| Positively Ionizable Group | PI | A group that can carry a positive charge (e.g., amine) | Forms electrostatic or ionic interactions |
By leveraging these computational tools, researchers can rationally design and prioritize new this compound analogues for synthesis and biological evaluation, accelerating the discovery of novel therapeutic agents. nih.govabjournals.org
Preclinical Biological Evaluation of Imidazo 1,2 a Quinoxalin 1 Ylmethanamine in Disease Models
In Vitro Anti-proliferative and Cytotoxic Assessments in Cancer Cell Lines
The in vitro activity of Imidazo[1,2-a]quinoxaline (B3349733) derivatives has been assessed across a diverse panel of human cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds against different cancer types.
Derivatives of Imidazo[1,2-a]quinoxaline, referred to as "imiqualines," have demonstrated significant cytotoxic activities against melanoma cell lines. nih.gov First-generation compounds, such as EAPB0203 and EAPB0503, showed remarkable in vitro activity on the A375 melanoma cell line, with IC50 values of 1570 nM and 200 nM, respectively. nih.govresearchgate.net EAPB0203, in particular, was found to be 110 times more potent than the standard chemotherapy agent fotemustine (B1673584) and 45 times more active than imiquimod (B1671794) in the A375 cell line. researchgate.netnih.gov This compound also exhibited potent cytotoxicity against M4Be and RPMI-7591 melanoma cell lines. nih.gov
Second-generation derivatives, EAPB02302 and EAPB02303, displayed even greater potency against A375 cells, with IC50 values of 60 nM and 10 nM, respectively. researchgate.net Notably, EAPB02303 is approximately 20 times more potent than vemurafenib (B611658), a reference clinical therapy for BRAF mutant melanoma. researchgate.netnih.gov A range of other synthesized derivatives also exhibited high activities against A375 cells compared to reference compounds. researchgate.net For instance, newly synthesized compounds 9d, 11a, and 11b showed potent cytotoxic activities with IC50 values of 128 nM, 403 nM, and 584 nM, respectively. nih.gov
Table 1: Anti-proliferative Activity of Imidazo[1,2-a]quinoxaline Derivatives in Melanoma Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| EAPB0203 | A375 | 1570 | nih.govresearchgate.net |
| EAPB0503 | A375 | 200 | nih.govresearchgate.net |
| EAPB02302 | A375 | 60 | researchgate.net |
| EAPB02303 | A375 | 10 | researchgate.netnih.gov |
| 9d | A375 | 128 | nih.gov |
| 11a | A375 | 403 | nih.gov |
| 11b | A375 | 584 | nih.gov |
The anti-proliferative effects of Imidazo[1,2-a]quinoxaline derivatives have also been evaluated in lung cancer models. A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of the epidermal growth factor receptor (EGFR) were designed and synthesized. researchgate.net One of the most promising compounds from this series, compound 6b, emerged as a potent EGFR inhibitor with an IC50 value of 211.22 nM. mdpi.com This compound also showed promising inhibitory activity against the gefitinib-resistant H1975 lung cancer cell line. mdpi.comnih.gov In studies involving the A549 non-small cell lung cancer cell line, various imidazo[1,2-a]quinoxaline derivatives exhibited excellent anti-proliferative activity. researchgate.net Another related compound, HB9, from a series of novel imidazo[1,2-a]pyridine (B132010) hybrids, showed a low IC50 value of 50.56 μM against A549 cells. chemmethod.com
The cytotoxic potential of these compounds has been extended to colon cancer cell lines. In vitro cytotoxicity studies demonstrated that the derivative EAPB0203 has notable activity against the LS174T colon cancer cell line. nih.gov Furthermore, research into imidazo[1,2-a]quinoxaline-2-carbonitrile derivatives, such as RA-22, has shown cytotoxic effects on the HCT-116 colorectal cancer cell line. researchgate.net Other derivatives have also been assessed for their anti-proliferative activity against colorectal cancer cell lines like HT-29. researchgate.net
Imidazo[1,2-a]quinoxaline derivatives have been investigated for their efficacy against breast cancer. The compound EAPB0203 showed interesting cytotoxic activity in the MCF7 breast cancer cell line. nih.gov Other research has focused on the MDA-MB-231 triple-negative breast cancer cell line, where certain derivatives have shown significant activity. researchgate.net For instance, the imidazo[1,2-a]quinoxaline-2-carbonitrile derivative RA-22 demonstrated a cytotoxic response towards MDA-MB-231 cells. researchgate.net Related heterocyclic compounds have also been evaluated, with some showing promising anti-cancer activity for the MCF-7 breast cancer cell line. researchgate.net
The preclinical evaluation of Imidazo[1,2-a]quinoxaline derivatives includes lymphoma cell lines. The compound EAPB0203 was tested against the Raji human lymphoma cell line and showed interesting cytotoxic activity. nih.gov In other studies focusing on T-cell acute lymphoblastic leukemia (T-ALL), low-molecular-weight compounds have been identified that inhibit the proliferation of the T-ALL cell line CCRF-CEM, but not the B lymphoma cell line Raji, in a low concentration range. nih.gov This suggests a degree of selectivity in the cytotoxic action of these related compounds.
In Vivo Efficacy Studies in Xenograft Models
To validate the in vitro findings, the anti-tumor activity of lead Imidazo[1,2-a]quinoxaline derivatives has been assessed in vivo using xenograft mouse models. These studies provide critical information on the real-world therapeutic potential of these compounds.
In melanoma models, EAPB0203 was tested in M4Be xenografted athymic mice and was found to cause a significant decrease in tumor growth compared to both vehicle control and fotemustine treatments. researchgate.netnih.gov The second-generation compound, EAPB02303, also demonstrated in vivo efficacy, reducing the tumor size and weight of A375 human melanoma xenografts in a dose-dependent manner. researchgate.netnih.gov The potent cytotoxic activity of another first-generation compound, EAPB0503, was also observed in a mouse model of xenograft melanoma. researchgate.net
The in vivo potential has also been explored in lung cancer models. The non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, was evaluated in an A549-induced xenograft model in nude mice. mdpi.comnih.gov The administration of compound 6b significantly abolished tumor growth and improved the survival profile of the mice. mdpi.comnih.gov Histological examination confirmed the cytotoxic effect of the compound on cancer cells within the tumor tissues. mdpi.comnih.gov
Table 2: Summary of In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| EAPB0203 | M4Be | Melanoma | Significant decrease in tumor growth. | researchgate.netnih.gov |
| EAPB02303 | A375 | Melanoma | Dose-dependent reduction in tumor size and weight. | researchgate.netnih.gov |
| EAPB0503 | Melanoma Xenograft | Melanoma | Potent cytotoxic activity observed. | researchgate.net |
| 6b | A549 | Lung Cancer | Significantly abolished tumor growth and improved survival. | mdpi.comnih.gov |
Human Melanoma Xenograft Models
Derivatives of imidazo[1,2-a]quinoxaline, often referred to as imiqualines, have demonstrated significant antitumor activity in preclinical human melanoma xenograft models. These studies are crucial in establishing the in vivo efficacy of these compounds.
First-generation compounds, such as EAPB0203 and EAPB0503, showed notable cytotoxic activities at submicromolar concentrations in various cancer cell lines, which were superior to reference therapies like fotemustine in melanoma cell lines. researchgate.net In vivo studies using M4Be human melanoma cells xenografted into athymic mice revealed that treatment with EAPB0203 led to a significant decrease in tumor growth compared to both vehicle control and fotemustine treatments. nih.govresearchgate.net
A second-generation derivative, EAPB02303, which features a 1-(3,4-dihydroxyphenyl) moiety, has shown even greater potency. mdpi.comnih.gov In vivo studies using A375 human melanoma xenografts, EAPB02303 treatment effectively reduced both the tumor size and weight in a dose-dependent manner. nih.govnih.gov This reduction in tumor volume was correlated with a low mitotic index within the tumor tissue, indicating an anti-proliferative effect. nih.govnih.gov Unlike the first-generation compounds which were found to inhibit tubulin polymerization, EAPB02303 operates through a distinct and original mechanism of action. nih.govnih.govpolito.it
| Compound | Melanoma Model | Key Findings |
| EAPB0203 | M4Be xenograft | Significant decrease in tumor size compared to vehicle control and fotemustine. nih.govresearchgate.net |
| EAPB0503 | Melanoma xenograft | Potent in vivo cytotoxic activity observed. researchgate.net |
| EAPB02303 | A375 xenograft | Dose-dependent reduction in tumor size and weight. nih.govnih.gov Correlated with a low mitotic index. nih.gov |
Other Cancer Xenograft Models
The preclinical evaluation of imidazo[1,2-a]quinoxaline derivatives extends beyond melanoma to other malignancies, including hematological cancers and solid tumors.
Acute Myeloid Leukemia (AML): The compound EAPB0503 has been identified as a promising agent for targeting Acute Myeloid Leukemia with mutations in Nucleophosmin 1 (NPM1c AML). nih.gov In NPM1c AML xenograft mouse models using OCI-AML3 cells, EAPB0503 selectively reduced the leukemia burden. nih.govnih.gov Further studies confirmed that administration of EAPB0503 prolonged the survival of mice engrafted with NPM1c-expressing cells, with some surviving up to 100 days, compared to control groups that succumbed by day 40. aub.edu.lbmdpi.com This therapeutic effect is linked to the compound's ability to induce the selective, proteasome-mediated degradation of the mutated NPM1c oncoprotein. nih.govresearchgate.net
Lung Cancer: A non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, designated as compound 6b, has been evaluated in a non-small cell lung cancer (NSCLC) model. mdpi.com In an A549 cell-induced xenograft model in nude mice, administration of compound 6b significantly suppressed tumor growth and volume. mdpi.com The in vivo findings corroborated in vitro results, suggesting the compound's potential against EGFR-dependent lung cancer by inhibiting the EGFR pathway. mdpi.com
While potent in vitro cytotoxicity has been observed against other cancer cell lines such as colon (LS174T), breast (MCF7), and lymphoma (Raji), detailed in vivo xenograft data for these specific cancer types are less extensively documented in the available literature. nih.govresearchgate.net
| Compound | Cancer Model | Key Findings |
| EAPB0503 | Acute Myeloid Leukemia (OCI-AML3 xenograft) | Selectively reduced leukemia burden. nih.govnih.gov Significantly prolonged survival in the NPM1c AML model. aub.edu.lbmdpi.com |
| Compound 6b | Lung Cancer (A549 xenograft) | Significantly abolished tumor growth and reduced tumor volume. mdpi.com |
Evaluation in Other Pathological Contexts
Anti-inflammatory Potential
Certain imidazo[1,2-a]quinoxaline derivatives have been investigated for their potential as anti-inflammatory agents. Research has shown that these compounds can impair the production and action of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. One study found that these derivatives could dose-dependently protect L929 cells from TNF-α-induced death. Furthermore, the compounds were observed to hinder TNF-α production triggered in γδ T cells. The mechanism for these effects appears to be distinct from phosphodiesterase 4 (PDE4) inhibition and involves the differential modulation of other key signaling pathways; the compounds were found to activate the p38 MAPK pathway while simultaneously inhibiting the PI3K pathway. This dual action on cell signaling pathways could account for their effects on both the action and production of TNF-α, defining them as potential anti-inflammatory drugs.
Potential in Neurological Disorders
The therapeutic potential of the specific imidazo[1,2-a]quinoxaline scaffold in neurological disorders is not yet extensively established in preclinical in vivo models. However, related heterocyclic compounds have shown promise in this area. For instance, the broader class of imidazolines has been demonstrated to exert neuroprotective effects against excitotoxicity and hypoxia in neuronal cultures. nih.gov These effects are believed to result from the blockade of NMDA receptor channels. nih.gov Additionally, quinoxaline (B1680401) derivatives linked with other moieties, such as sulfonamides, have been noted for their general neuropharmacological activity. mdpi.com While these findings suggest that nitrogen-containing heterocyclic systems can modulate neurological pathways, direct preclinical evaluation of Imidazo[1,2-a]quinoxalin-1-ylmethanamine derivatives in specific models of neurological disorders like Alzheimer's or Parkinson's disease remains a subject for future investigation.
Antimicrobial Activity (e.g., antitubercular for related compounds)
The antimicrobial properties of the broader quinoxaline class are well-documented, with various derivatives showing antibacterial, antifungal, and antitubercular activities. mdpi.comresearchgate.net However, specific data on the Imidazo[1,2-a]quinoxaline core is less common.
More relevantly, research into structurally related fused 5,6 bicyclic heterocycles has yielded significant findings, particularly for antitubercular applications. The closely related imidazo[1,2-a]pyridine scaffold has been recognized as a promising framework for developing agents against Mycobacterium tuberculosis. rsc.org Several examples of imidazo[1,2-a]pyridine analogues have demonstrated significant activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of tuberculosis. rsc.orgscilit.com These findings suggest that the fused imidazo-heterocyclic system is a viable pharmacophore for antimicrobial drug discovery, warranting investigation into the specific antitubercular potential of imidazo[1,2-a]quinoxaline derivatives.
Advanced Analytical and Spectroscopic Techniques in Imidazo 1,2 a Quinoxalin 1 Ylmethanamine Research
LC/ESI-MS for Quantification in Biological Matrices
Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC/ESI-MS) is a cornerstone technique for the sensitive and specific quantification of imidazo[1,2-a]quinoxaline (B3349733) derivatives in complex biological matrices such as human and rat plasma. This method is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug.
A validated LC/ESI-MS method has been successfully developed to simultaneously measure the plasma concentrations of the imidazo[1,2-a]quinoxaline derivative EAPB0503 and its metabolite, EAPB0603. nih.gov The chromatographic separation was achieved using a C8 Zorbax eclipse XDB column with a gradient elution mobile phase composed of acetonitrile (B52724) and formate (B1220265) buffer. nih.gov The mass spectrometer operated in Selected Ion Monitoring (SIM) mode, targeting specific mass-to-charge ratios (m/z) for each compound to ensure high selectivity. nih.gov
The developed method demonstrated high precision (≤ 14%) and accuracy (recovery of 92-113%), with a lower limit of quantification (LOQ) of 5 µg/L. nih.gov This level of sensitivity and reliability is essential for accurately tracking the compound's concentration in preclinical and clinical trials. nih.gov
Table 1: LC/ESI-MS Method Parameters for Quantification of Imidazo[1,2-a]quinoxaline Derivatives
| Parameter | Details | Source |
|---|---|---|
| Technique | Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (LC/ESI-MS) | nih.gov |
| Analytes | EAPB0503 and its metabolite EAPB0603 | nih.gov |
| Matrix | Human and Rat Plasma | nih.gov |
| Chromatography Column | C8 Zorbax eclipse XDB | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |
| m/z Monitored | EAPB0503: 305; EAPB0603: 291; Internal Standard: 303 | nih.gov |
| Precision | ≤ 14% | nih.gov |
| Accuracy | 92-113% | nih.gov |
| Lower Limit of Quantification (LOQ) | 5 µg/L | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the imidazo[1,2-a]quinoxaline scaffold. Techniques such as 1H (proton) and 13C (carbon-13) NMR provide detailed information about the molecular framework, confirming the identity and purity of synthesized compounds.
For imidazo[1,2-a]quinoxaline derivatives, 1H NMR spectra reveal the chemical environment of each proton, including its connectivity to neighboring atoms, through chemical shifts (δ, measured in ppm) and spin-spin coupling patterns. mdpi.comnih.gov For instance, characteristic signals in the aromatic region can confirm the presence of the quinoxaline (B1680401) ring system, while other signals can be assigned to protons on the imidazole (B134444) ring and any substituents. mdpi.comtci-thaijo.org
Similarly, 13C NMR spectroscopy identifies all unique carbon atoms in the molecule. tci-thaijo.org More advanced, two-dimensional (2D) NMR techniques are often employed to piece together the complete molecular structure. These methods provide unambiguous confirmation of the compound's constitution.
Table 2: NMR Techniques for Structural Elucidation
| NMR Technique | Purpose in Structural Analysis |
|---|---|
| 1H NMR | Identifies the number and type of hydrogen atoms (protons) and their connectivity. |
| 13C NMR | Identifies the number and type of carbon atoms in the molecular skeleton. |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, helping to map out proton networks. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different parts of the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, providing insights into the 3D structure and stereochemistry. |
Mass Spectrometry (MS) for Characterization and Metabolite Identification
Mass spectrometry is a powerful analytical technique used for both the initial characterization of the parent drug and the identification of its metabolites. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which allows for the determination of its elemental composition. mdpi.comnih.gov
When studying the metabolism of imidazo[1,2-a]quinoxaline derivatives, MS is used to detect and identify new chemical entities formed in the body. For example, the metabolite EAPB0603 was identified by its distinct mass-to-charge ratio (m/z 291) compared to the parent compound EAPB0503 (m/z 305). nih.gov This mass shift indicates a specific metabolic transformation.
Tandem Mass Spectrometry (MS/MS) is particularly vital for metabolite identification. nih.gov In this technique, a specific ion (the "parent" or "precursor" ion) is selected and then fragmented. The resulting fragment ions create a "fingerprint" that provides structural clues. nih.govbiorxiv.org By analyzing these fragmentation patterns, researchers can deduce the site of metabolic modification, such as hydroxylation, demethylation, or conjugation with other molecules. This process is essential for understanding the complete metabolic fate of a drug candidate. nih.gov
Table 3: Mass Spectrometry Data for an Imidazo[1,2-a]quinoxaline Derivative and its Metabolite
| Compound | Technique | Observed m/z | Interpretation | Source |
|---|---|---|---|---|
| EAPB0503 (Parent Drug) | LC/ESI-MS | 305 | [M+H]⁺ ion of the parent compound | nih.gov |
| EAPB0603 (Metabolite) | LC/ESI-MS | 291 | [M+H]⁺ ion of the metabolite | nih.gov |
| Compound 6c | HRMS (TOF-ESI) | 494.1822 | [M+H]⁺ ion, confirms elemental formula C₂₈H₂₃N₅O₄ | mdpi.com |
Table of Compounds Mentioned
| Compound Name/Identifier |
|---|
| Imidazo[1,2-a]quinoxalin-1-ylmethanamine |
| EAPB0203 |
| EAPB0503 |
| EAPB0603 |
| EAPB02302 |
| EAPB02303 |
| Erlotinib |
| Gefitinib |
| Rolipram |
| Cilostamide |
Future Perspectives and Translational Research Opportunities for Imidazo 1,2 a Quinoxalin 1 Ylmethanamine
Optimization Strategies for Enhanced Efficacy and Selectivity
The development of imidazo[1,2-a]quinoxaline (B3349733) derivatives has progressed through several generations, with a primary focus on enhancing their anticancer properties, particularly against melanoma. nih.gov A significant challenge in this progression has been the optimization of the compounds' physicochemical properties to improve their efficacy and selectivity.
One key strategy has been the chemical modulation of the core structure to improve bioavailability. For instance, the conjugation of amino acids to the imidazo[1,2-a]quinoxaline scaffold has been explored as a method to enhance water solubility, a critical factor for drug development. nih.gov This approach aims to improve the "drugability" of these compounds without compromising their intrinsic cytotoxic activity. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in guiding these optimization efforts. For example, in the development of phosphodiesterase 4 (PDE4) inhibitors, it was found that a methylamino group at position 4 and a minimally hindered group at position 1 were crucial for potent inhibitory activity. nih.gov Similarly, for epidermal growth factor receptor (EGFR) inhibitors, compounds featuring a benzylidene amino functionality were generally found to be potent. researchgate.net The substitution patterns on the aromatic rings have also been shown to significantly influence activity, with electron-donating groups and trimethoxy substitutions being favored in certain series. researchgate.net
Further optimization can be achieved through computational methods. In silico techniques such as virtual screening and molecular docking are being used to identify the most promising derivatives and to understand their interactions with biological targets at a molecular level. mdpi.com This allows for a more rational design of compounds with improved affinity and selectivity. For instance, computational analysis helped identify a lead compound against tubulin from a library of 34 fused imidazo[1,2-a]quinoxaline derivatives. mdpi.com
The table below summarizes some of the optimization strategies and their outcomes for different series of imidazo[1,2-a]quinoxaline derivatives.
Table 1: Optimization Strategies for Imidazo[1,2-a]quinoxaline Derivatives
| Target | Optimization Strategy | Key Findings | Reference |
|---|---|---|---|
| Melanoma | Conjugation of amino acids | Enhanced water solubility while maintaining cytotoxic activity. nih.gov | nih.gov |
| PDE4 | Substitution at positions 1 and 4 | A methylamino group at position 4 and a weakly hindered group at position 1 are important for potent inhibition. nih.gov | nih.gov |
| EGFR | Introduction of benzylidene amino functionality | Generally leads to potent EGFR inhibitors. researchgate.net | researchgate.net |
| Tubulin | In silico screening and pharmacophore modeling | Identification of a lead compound with high affinity for the colchicine-binding site. mdpi.com | mdpi.com |
Exploration of Novel Therapeutic Indications
While much of the research on imidazo[1,2-a]quinoxaline derivatives has centered on their anticancer potential, the versatile nature of this scaffold lends itself to the exploration of a broader range of therapeutic applications.
Anti-inflammatory Activity: Certain imidazo[1,2-a]quinoxaline derivatives have demonstrated potential as anti-inflammatory agents. nih.gov These compounds have been shown to impair the production and action of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. nih.gov The mechanism of this anti-inflammatory effect appears to be distinct from their PDE4 inhibitory activity and involves the activation of the p38 MAPK pathway and inhibition of the PI3K pathway. nih.gov
Antiviral Activity: The broader class of quinoxaline (B1680401) derivatives has been investigated for antiviral properties, suggesting a potential avenue for imidazo[1,2-a]quinoxalines. nih.govnih.gov These compounds are being explored as potential inhibitors of various viruses, including respiratory pathogens. nih.gov The development of new antiviral drugs is a critical area of research, and the imidazo[1,2-a]quinoxaline scaffold could provide a valuable starting point for the design of novel antiviral agents. nih.gov
Antifungal Activity: Recent studies have also highlighted the potential of imidazo[1,2-a]quinoxaline derivatives as antifungal agents, particularly against phytopathogenic fungi. nih.govresearchgate.net Certain derivatives have shown promising inhibitory effects against fungi such as Valsa mali and Fusarium solani. researchgate.net The proposed mechanism of action involves the disruption of hyphal differentiation, spore germination, and germ tube growth. researchgate.net This opens up the possibility of developing these compounds for agricultural applications.
The diverse biological activities of imidazo[1,2-a]quinoxaline derivatives are summarized in the table below.
Table 2: Therapeutic Indications of Imidazo[1,2-a]quinoxaline Derivatives
| Therapeutic Area | Biological Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Cancer | Tubulin, EGFR, JNK, PDE | Potent cytotoxic activity against various cancer cell lines, particularly melanoma. frontiersin.org | frontiersin.org |
| Inflammation | TNF-α, p38 MAPK, PI3K | Impairment of TNF-α production and action. nih.gov | nih.gov |
| Viral Infections | Various viral targets | Potential as inhibitors of respiratory viruses. nih.govnih.gov | nih.govnih.gov |
| Fungal Infections | Fungal cell growth and differentiation | Inhibitory effects against phytopathogenic fungi. nih.govresearchgate.net | nih.govresearchgate.net |
Integration of Omics Data in Mechanism of Action Studies
To gain a deeper understanding of the complex biological effects of imidazo[1,2-a]quinoxaline derivatives, the integration of "omics" data is becoming increasingly important. These high-throughput technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by these compounds in biological systems.
A transcriptomic analysis of the potent anti-melanoma compound EAPB02303 revealed a mechanism of action that is distinct from a panel of 12 well-known anticancer drugs. frontiersin.org This highlights the unique properties of this class of compounds and suggests that they may be effective in overcoming resistance to existing therapies.
Proteomic studies on related quinoxaline derivatives have shown that these compounds can affect proteins involved in the dynamics of the actin cytoskeleton and intracellular trafficking. This provides valuable insights into the cellular processes that are perturbed by these molecules and can help to identify novel therapeutic targets.
While specific metabolomic studies on imidazo[1,2-a]quinoxaline derivatives are not yet widely reported, this approach holds significant promise. By analyzing the changes in the metabolome of cells or organisms treated with these compounds, it may be possible to identify key metabolic pathways that are affected and to uncover novel biomarkers of drug response.
The application of omics technologies in the study of imidazo[1,2-a]quinoxaline derivatives is summarized below.
Table 3: Application of Omics in Imidazo[1,2-a]quinoxaline Research
| Omics Technology | Application | Key Findings/Potential | Reference |
|---|---|---|---|
| Transcriptomics | Mechanism of action studies for anti-melanoma compounds | Revealed a unique mechanism of action for EAPB02303 compared to other anticancer drugs. frontiersin.org | frontiersin.org |
| Proteomics | Identification of protein targets | Quinoxaline derivatives affect proteins involved in cytoskeleton dynamics and intracellular trafficking. | |
| Metabolomics | Elucidation of metabolic effects | Potential to identify affected metabolic pathways and biomarkers of drug response. | N/A |
Development of Advanced Delivery Systems for Imidazo[1,2-a]quinoxaline Derivatives
A major hurdle in the clinical translation of many promising therapeutic compounds, including some imidazo[1,2-a]quinoxaline derivatives, is their poor solubility and potential for off-target toxicity. Advanced drug delivery systems offer a promising solution to these challenges by enabling the targeted and controlled release of drugs.
For heterocyclic anticancer compounds, nanoparticle-based drug delivery systems have shown significant potential. nih.gov These systems can improve the pharmacokinetic profile of the encapsulated drug, enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, and reduce systemic toxicity.
Lipid-based Nanoparticles: Lipid nanocapsules (LNCs) have been successfully used to formulate a promising anticancer imidazo[1,2-a]quinoxaline derivative, EAPB0503. This formulation significantly improved the drug's solubility and allowed for its administration in preclinical studies.
Polymer-based Nanoparticles: Polymeric nanoparticles, including nanospheres and nanocapsules, are another attractive option for the delivery of heterocyclic drugs. nih.gov These systems can be engineered to achieve controlled drug release and can be functionalized with targeting ligands to enhance their specificity for cancer cells. Polymer-drug conjugates (PDCs) are also being developed to improve the targeted delivery of heterocyclic anticancer agents. nih.gov
The development of such advanced delivery systems will be crucial for realizing the full therapeutic potential of imidazo[1,2-a]quinoxaline derivatives in the clinic.
Table 4: Advanced Delivery Systems for Imidazo[1,2-a]quinoxaline Derivatives
| Delivery System | Advantages | Application for Imidazo[1,2-a]quinoxalines | Reference |
|---|---|---|---|
| Lipid Nanocapsules (LNCs) | Improved solubility, suitable for preclinical studies. | Successful formulation of the anticancer compound EAPB0503. | |
| Polymeric Nanoparticles | Controlled release, potential for targeted delivery. | A promising approach for the delivery of heterocyclic anticancer drugs. nih.gov | nih.gov |
| Polymer-Drug Conjugates (PDCs) | Enhanced specificity for cancer cells. | A strategy to improve the therapeutic index of heterocyclic drugs. nih.gov | nih.gov |
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]quinoxalin-1-ylmethanamine, and how do they influence yield and purity?
The synthesis of this compound typically involves cyclocondensation reactions between quinoxaline derivatives and functionalized imidazole precursors. Key methods include:
- One-pot cyclization using catalytic acids (e.g., HCl or acetic acid) to form the imidazo-quinoxaline core .
- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the methanamine side chain .
- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
| Method | Key Conditions | Advantages |
|---|---|---|
| Cyclocondensation | Acid catalysis, 80–120°C | High atom economy, scalable |
| Cross-coupling | Pd catalysts, inert atmosphere | Precise functionalization |
| Microwave-assisted | Solvent-free, 150°C, 30 min | Rapid, energy-efficient |
Yield and purity depend on solvent choice, catalyst loading, and purification techniques (e.g., column chromatography or recrystallization).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry and proton environments .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray diffraction (XRD) resolves crystal structure and stereoelectronic effects .
- HPLC-PDA assesses purity (>95% threshold for biological assays) .
For reproducibility, document solvent systems (e.g., CDCl₃ for NMR), column specifications (C18 for HPLC), and calibration standards .
Q. How is the biological activity of this compound evaluated in preliminary assays?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
- Structural-activity relationships (SAR) : Modifications to the quinoxaline core (e.g., halogenation) to enhance binding affinity .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of this compound derivatives?
- Factorial Design : Test variables (temperature, catalyst ratio, solvent polarity) to identify optimal conditions .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables to maximize yield .
- AI-driven optimization : COMSOL Multiphysics or machine learning predicts reaction outcomes using historical data .
Q. How should researchers address contradictions in biological activity data across studies?
- Multivariate Analysis : Principal Component Analysis (PCA) identifies confounding variables (e.g., assay protocols, cell line variability) .
- Dose-response normalization : Re-express data as % inhibition relative to controls to harmonize disparate datasets .
- Replicate studies : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
Q. What computational tools enhance the study of this compound’s mechanism of action?
Q. How can reproducibility challenges be mitigated in SAR studies of this compound?
Q. What strategies improve the selectivity of this compound for therapeutic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
